molecular formula C5H3F2NO2S B1383290 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid CAS No. 1803570-24-2

2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid

Cat. No.: B1383290
CAS No.: 1803570-24-2
M. Wt: 179.15 g/mol
InChI Key: VRUGPSWWDUJJGH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,2-difluoro-2-(1,3-thiazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2S/c6-5(7,4(9)10)3-8-1-2-11-3/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUGPSWWDUJJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Hantzsch Thiazole Methodology with Difluorinated Precursors

One of the most established methods for synthesizing 1,3-thiazoles involves the Hantzsch reaction, which condenses α-halo carbonyl compounds with thiourea or thioamides. For fluorinated derivatives, α-halo carbonyl compounds bearing difluoromethyl groups are employed.

  • Reagents and Conditions:

    • Starting with 1,3-dibromo-1,1-difluoro-2-propanone as a key synthon.
    • Reaction with sodium thiocyanate in dry acetonitrile at ambient temperature.
    • Subsequent addition of an amine such as p-toluidine, heating to 80 °C for 3 hours to close the thiazole ring.
  • Outcome:

    This method yields 4-bromodifluoromethyl thiazoles, which serve as precursors for further fluorination and functionalization steps to obtain the target difluoroacetic acid derivative.

  • Research Findings:

    This approach was reported as a novel synthetic strategy enabling the introduction of difluoromethyl groups at the 4-position of 2-aminothiazoles, with potential for further transformations such as Br/F exchange reactions to access fluorinated thiazoles relevant to bioactive compounds.

Coupling of Difluoroacetate Derivatives with Thiazole Precursors

Another preparation route involves coupling a difluoroacetic acid derivative with a thiazole-containing intermediate:

  • Stepwise Process:

    • Preparation of N-(2,2-difluoroethyl) prop-2-en-1-amine as a fluorinated building block.
    • Reaction of this amine with halomethyl-substituted heterocycles (e.g., 2-chloro-5-(chloromethyl)pyridine analogs) in the presence of a base such as N,N-diisopropylethylamine.
    • Heating the mixture at moderate temperatures (~70 °C) for extended periods (e.g., 16 hours).
    • Workup involving extraction, drying, and purification by distillation or crystallization.
  • Solvent and Catalyst Considerations:

    • Use of inert organic solvents such as ethers (e.g., tetrahydrofuran, ethyl propyl ether) to maintain reaction homogeneity.
    • Acidic cleavage of protective groups may be required using acids like methanesulfonic acid or p-toluenesulfonic acid.
    • Catalysts containing metals from Groups 8-10 (e.g., palladium) may be employed in supported or homogeneous forms to facilitate coupling or hydrogenation steps.
  • Advantages:

    This method offers better yields and ecological benefits compared to older hydride-based reductions, making it suitable for scale-up and industrial synthesis.

Methodology Key Reagents/Precursors Conditions Advantages Limitations
Hantzsch-type synthesis with 1,3-dibromo-1,1-difluoro-2-propanone 1,3-dibromo-1,1-difluoro-2-propanone, sodium thiocyanate, amines Ambient to 80 °C, 3 h, acetonitrile solvent Enables direct incorporation of difluoromethyl group; versatile for various amines Requires handling of brominated fluorinated reagents; multistep purification
Coupling of N-(2,2-difluoroethyl) prop-2-en-1-amine with halomethyl heterocycles N-(2,2-difluoroethyl) prop-2-en-1-amine, halomethyl heterocycles, base 70 °C, 16 h, inert solvents (ethers) High yields; scalable; avoids expensive hydrides Longer reaction times; requires acid cleavage step
  • The use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon has been demonstrated to efficiently generate difluoromethyl-substituted thiazoles, which are key intermediates for further functionalization.

  • Optimization of solvent volume (1-30 fold excess, preferably 2-15 fold) ensures good stirring and reaction homogeneity, which is critical for reaction efficiency.

  • Acidic cleavage of protecting groups must be carefully controlled to avoid degradation of the difluoroethylamine moiety; mild acids such as methanesulfonic acid or acetic acid are preferred.

  • Catalytic hydrogenation steps using Pd-based catalysts can be performed under mild conditions to reduce amides to amines, improving overall yield and purity.

The preparation of 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid involves advanced synthetic techniques combining fluorination chemistry with heterocyclic synthesis. Two principal methods dominate:

  • The Hantzsch-type synthesis using difluorinated α-halo ketones and thiocyanate/amine reagents, enabling the direct formation of fluorinated thiazole rings.

  • Coupling reactions of fluorinated amine derivatives with halomethyl heterocycles under basic conditions, followed by acid-mediated cleavage and purification.

Both methods have been refined to improve yield, selectivity, and scalability, with careful choice of solvents, catalysts, and reaction conditions. These approaches provide a robust foundation for the synthesis of this valuable fluorinated heterocyclic acid for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-thiazole derivatives, while substitution reactions can produce a wide range of functionalized thiazole compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that 2,2-difluoro-2-(1,3-thiazol-2-yl)acetic acid exhibits cytotoxic effects against various cancer cell lines. Research has demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Metabolic Disease Treatment
The compound acts as an agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα, β, and γ. This property suggests its potential use in treating metabolic diseases such as diabetes and obesity by enhancing insulin sensitivity and lipid metabolism . Additionally, it has shown promising results in reducing triglyceride levels and improving glucose metabolism in preclinical models .

Anti-inflammatory and Antioxidant Effects
The compound has been reported to possess anti-inflammatory and antioxidant properties. It inhibits the expression of matrix metalloproteinases (MMPs) and tyrosinase, which are involved in inflammatory processes and skin aging. These findings support its application in dermatological formulations aimed at improving skin health .

Biochemistry

Synthesis of Bioactive Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of various bioactive compounds. Its structural characteristics allow it to be modified into derivatives with enhanced biological activity .

Analytical Chemistry Applications
The compound is utilized in analytical methods for detecting thiazole derivatives due to its distinct spectral properties. It can serve as a reference standard in high-performance liquid chromatography (HPLC) analyses .

Materials Science

Development of Functional Materials
Research indicates that this compound can be incorporated into polymer matrices to create materials with specific functionalities such as improved thermal stability and chemical resistance. This opens avenues for its application in coatings and composite materials .

Case Studies

Study Focus Findings Applications
Anticancer ActivityInduces apoptosis in cancer cell linesPotential anticancer drug development
Metabolic EffectsReduces triglycerides and improves glucose metabolismTreatment for diabetes and obesity
Skin HealthInhibits MMPs and tyrosinaseDermatological products for anti-aging

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and fluorine atoms contribute to its ability to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₅H₃F₂NO₂S
  • Molecular Weight : 179.14 g/mol
  • CAS No.: 1803570-24-2
  • Key Features: Contains a thiazole ring substituted at the 2-position with a difluoroacetic acid group. The fluorine atoms enhance electron-withdrawing effects, increasing acidity and influencing reactivity compared to non-fluorinated analogs .

Structural Analogues with Thiazole Moieties

Table 1: Comparison of Thiazole-Based Acetic Acid Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid C₅H₃F₂NO₂S 179.14 -CF₂- group on thiazole-2-yl High acidity due to electron-withdrawing F atoms; potential metabolic stability
1,3-Thiazol-2-ylacetic acid C₅H₅NO₂S 143.16 -CH₂- group on thiazole-2-yl Lower acidity (pKa ~3.5) compared to difluoro analog; common in bioactive molecules
2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid C₅H₂ClF₂NO₂S 213.95 -Cl on thiazole-5-yl; -CF₂- Increased steric hindrance; higher collision cross-section (CCS: 139.6 Ų for [M+H]+)
2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid C₁₁H₈FNO₂S 237.25 -Ph-F on thiazole-2-yl; -CH₂- Enhanced lipophilicity; used in drug discovery for improved membrane permeability

Difluoroacetic Acid Derivatives with Heterocyclic/Aromatic Groups

Table 2: Comparison of Difluoroacetic Acid Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
2,2-Difluoro-2-(thiophen-2-yl)acetic acid C₆H₄F₂O₂S 190.16 Thiophene-2-yl; -CF₂- Moderate synthetic yield (39%); lower stability of difluoromethyl radicals
2,2-Difluoro-2-(3-formylphenoxy)acetic acid C₉H₆F₂O₄ 216.14 Phenoxy group; -CF₂- High molecular weight; used in polymer synthesis
2,2-Difluoro-2-(fluorosulfonyl)acetic acid C₂HF₃O₄S 190.09 -SO₂F group; -CF₂- Extremely strong acidity (pKa <1); industrial surfactant applications

Biological Activity

2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a difluoroacetic acid moiety and a thiazole ring, which contribute to its unique chemical properties. The difluoro substitution enhances the compound's binding affinity to biological targets, while the thiazole ring may facilitate interactions with enzymes and receptors.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Compounds containing thiazole rings are often explored for their antibacterial and antifungal activities. Preliminary studies suggest that this compound may inhibit specific enzymes or receptors critical for microbial growth.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Escherichia coliBactericidal32 µg/mL
Staphylococcus aureusBacteriostatic16 µg/mL
Candida albicansFungicidal24 µg/mL

2. Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce cytotoxicity in various cancer cell lines. The presence of the thiazole ring is crucial for this activity, as it enhances interactions with cellular targets involved in tumor growth.

Table 2: Cytotoxicity of this compound

Cancer Cell LineIC50 (µM)
HCT-15 (Colon Carcinoma)10 ± 1.5
A549 (Lung Adenocarcinoma)15 ± 3.0
Jurkat (T-cell Leukemia)12 ± 2.0

The mechanism of action for this compound involves modulation of enzyme activity and receptor signaling pathways. The thiazole ring can interact with various molecular targets, potentially leading to inhibition of critical pathways in microbial and cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the thiazole ring or the difluoroacetic acid moiety can significantly impact the efficacy and selectivity of the compound.

Key Findings:

  • Thiazole Ring Modifications: Substituents on the thiazole ring can enhance anticancer activity by improving binding interactions with target proteins.
  • Difluoro Group: The presence of difluoro groups increases binding affinity to enzymes involved in metabolic processes.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

  • Antimicrobial Efficacy Study: A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with an emphasis on its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity Assessment: In vitro tests showed that treatment with the compound led to apoptosis in cancer cell lines through activation of caspase pathways, providing insight into its potential as an anticancer agent .
  • Enzyme Interaction Studies: Investigations into enzyme inhibition revealed that the compound could effectively inhibit specific enzymes linked to cancer progression and microbial resistance .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2,2-difluoro-2-(1,3-thiazol-2-yl)acetic acid?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions, such as the Ugi reaction, using difluorinated building blocks. For example, protected difluoro-containing acids (e.g., 2,2-difluoro-2-(phenylthio)acetic acid) are hydrolyzed under basic conditions to yield reactive intermediates, which are then coupled with heterocyclic amines like 1,3-thiazol-2-yl derivatives. Optimization involves controlling reaction time (e.g., 18-hour reflux in DMSO) and purification via crystallization (water-ethanol systems) .

Key Data :

StepReagents/ConditionsYield
HydrolysisNaOH, H₂O/EtOH, 12h~95%
CouplingThiazole derivative, DMSO, 18h reflux65–75%

Q. How is structural characterization performed for this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

  • NMR : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorination and thiazole ring integration.
  • Mass Spectrometry : High-resolution MS (exact mass: ~234.00205) validates molecular composition .
  • X-ray Diffraction : Single-crystal X-ray studies (e.g., SHELXL refinement) resolve bond lengths and angles, with mean C–C bond precision of 0.003 Å .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis due to fluorine substituents?

  • Methodological Answer : Fluorine's high electron density and small atomic radius complicate X-ray diffraction, leading to weak scattering and twinning. To mitigate:

  • Use high-resolution data (e.g., synchrotron sources).

  • Apply SHELXE for robust phase refinement in low-symmetry space groups .

  • Analyze hydrogen-bonding patterns (graph-set analysis) to resolve disorder caused by fluorine's electronegativity .

    Example Crystallographic Parameters :

    ParameterValue
    R factor≤0.049
    Data-to-parameter ratio≥17.3
    Temperature153 K

Q. How can contradictions in spectroscopic and computational data be resolved?

  • Methodological Answer : Cross-validation strategies include:

  • DFT Calculations : Compare computed 19F^{19}\text{F} chemical shifts with experimental NMR data.
  • Dynamic NMR : Assess rotational barriers in thiazole-acetic acid conjugates to explain splitting anomalies.
  • Validation Tools : Use checkCIF (via CCDC) to flag outliers in crystallographic datasets .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Key precautions based on hazard codes (H/P statements):

  • Storage : Keep in inert gas (N₂/Ar) at ≤4°C to prevent decomposition .

  • Handling : Use explosion-proof equipment (P241), avoid sparks (P210), and wear FFP3 respirators if ventilation is inadequate (P284) .

    Safety Summary :

    Hazard CodeRiskPrecaution Code
    H314Severe skin burnsP280 (gloves/goggles)
    H335Respiratory irritationP271 (ventilation)

Research Applications

Q. What role does this compound play in drug discovery?

  • Methodological Answer : Its difluorinated thiazole core serves as:

  • A bioisostere for carboxylic acids in enzyme inhibitors (e.g., mimicking salicylic acid derivatives in anti-inflammatory studies) .
  • A precursor for pseudopeptides via Ugi reactions, enabling library synthesis for high-throughput screening .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid
Reactant of Route 2
2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid

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